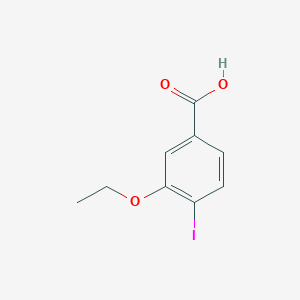









|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[C:5]([OH:7])=[O:6].C(=O)([O-])[O-].[K+].[K+].[CH2:18](I)[CH3:19].O1CCCC1>CC(=O)CC>[CH2:18]([O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[C:5]([OH:7])=[O:6])[CH3:19] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1I
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
4.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
the solids were filtered off
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between ethyl acetate and water
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with 10% sodium carbonate solution, brine
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
1.0 M sodium hydroxide was added
|
|
Type
|
CUSTOM
|
|
Details
|
giving a cloudy solution
|
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at room temperature for one hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in water
|
|
Type
|
WASH
|
|
Details
|
It was washed once with diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a white solid
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=1C=C(C(=O)O)C=CC1I
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.73 g | |
| YIELD: PERCENTYIELD | 62% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |